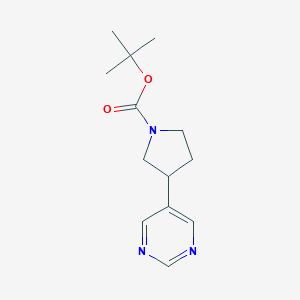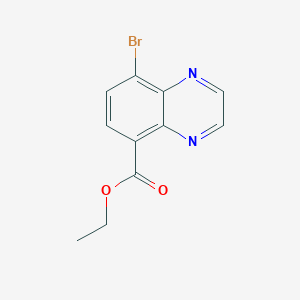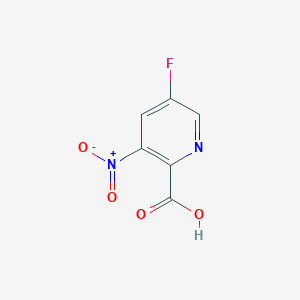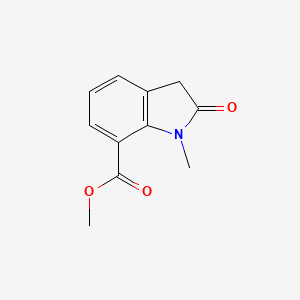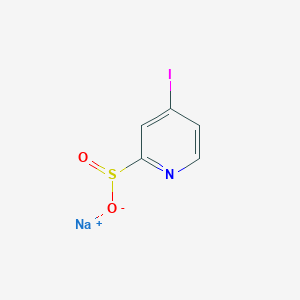
Sodium 4-iodopyridine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-iodopyridine-2-sulfinate is a chemical compound with the molecular formula C5H3INNaO2S. It is a sodium salt of 4-iodopyridine-2-sulfinic acid and is used primarily in research and industrial applications. This compound is known for its versatility in various chemical reactions, making it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-iodopyridine-2-sulfinate typically involves the sulfonylation of 4-iodopyridine. One common method includes the reaction of 4-iodopyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-iodopyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the iodide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Major Products:
- Sulfonic acids
- Sulfides
- Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Sodium 4-iodopyridine-2-sulfinate has a wide range of applications in scientific research:
- Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds and in cross-coupling reactions.
- Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
- Medicine: It is involved in the development of new drugs and therapeutic agents.
- Industry: It is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of sodium 4-iodopyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can donate or accept electrons, facilitating the formation of new chemical bonds. This compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
Similar Compounds:
- Sodium 4-chloropyridine-2-sulfinate
- Sodium 4-bromopyridine-2-sulfinate
- Sodium 4-fluoropyridine-2-sulfinate
Comparison: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its chloro, bromo, and fluoro counterparts, the iodo derivative often exhibits higher reactivity in nucleophilic substitution reactions, making it a preferred choice in certain synthetic applications .
Eigenschaften
Molekularformel |
C5H3INNaO2S |
|---|---|
Molekulargewicht |
291.04 g/mol |
IUPAC-Name |
sodium;4-iodopyridine-2-sulfinate |
InChI |
InChI=1S/C5H4INO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
RXVFJFGIEQLUEH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN=C(C=C1I)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine](/img/no-structure.png)
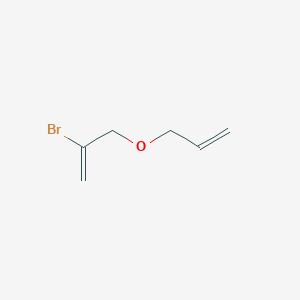
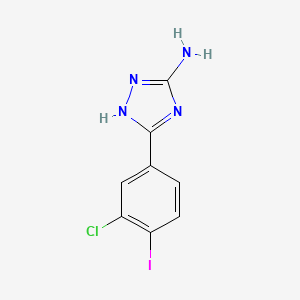
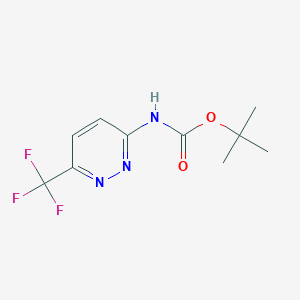
![7-Iodobenzo[b]thiophen-2-amine](/img/structure/B13670988.png)
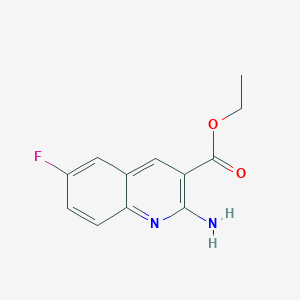
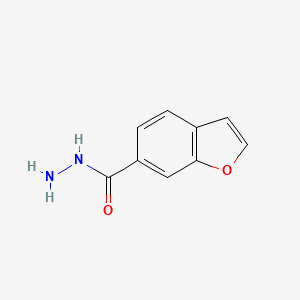
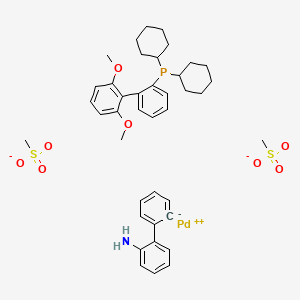
![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13671000.png)
